molecular formula C₃₈H₄₈Cl₂N₂O₃ B1146689 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride CAS No. 1391054-64-0

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride

Cat. No.: B1146689
CAS No.: 1391054-64-0
M. Wt: 651.71
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Description

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone dihydrochloride (CAS: 2514752-11-3) is a synthetic organic compound characterized by a central diphenylethanone core substituted with two 4-[2-(diethylamino)ethoxy]phenyl groups. Its molecular formula is C₃₈H₄₈Cl₂N₂O₃ (MW: 651.71 g/mol), and it exists as a dihydrochloride salt, enhancing its solubility in aqueous media . This compound is structurally related to clomiphene analogs and is often studied in the context of pharmaceutical impurities or intermediates in fertility drug synthesis .

Properties

IUPAC Name

2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQPDLWUDPCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-64-0
Record name 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Williamson Ether Synthesis

The 4-[2-(diethylamino)ethoxy]phenyl moiety is prepared through nucleophilic substitution between 4-hydroxyphenyl precursors and 2-chloroethyl-diethylamine:

Reaction Scheme :

4-Hydroxybenzaldehyde+Cl-CH2CH2N(C2H5)2K2CO3,DMF4-[2-(Diethylamino)ethoxy]benzaldehyde\text{4-Hydroxybenzaldehyde} + \text{Cl-CH}2\text{CH}2-\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-[2-(Diethylamino)ethoxy]benzaldehyde}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80–100°C, 12–24 hours

  • Yield: 65–75%

Key Characterization Data :

ParameterValue
¹H NMR (CDCl₃)δ 1.05 (t, 6H, NCH₂CH₃), 3.55 (q, 4H, NCH₂), 4.15 (t, 2H, OCH₂), 6.95–7.90 (m, Ar-H)
IR (cm⁻¹)2920 (C-H), 1680 (C=O), 1250 (C-O)

Assembly of the Diphenylethanone Core

Friedel-Crafts Acylation

The central ethanone is constructed via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst:

Reaction Scheme :

\times4-[2-(Diethylamino)ethoxy]benzaldehyde+BenzophenoneAlCl3Target Ketone\text{2 \times 4-[2-(Diethylamino)ethoxy]benzaldehyde} + \text{Benzophenone} \xrightarrow{\text{AlCl}_3} \text{Target Ketone}

Optimized Conditions :

  • Catalyst: Anhydrous AlCl₃ (2.2 equiv)

  • Solvent: Dichloromethane (DCM), 0°C → room temperature

  • Reaction Time: 48 hours

  • Yield: 50–60%

Challenges :

  • Steric hindrance from bulky substituents reduces reaction efficiency.

  • Competing side reactions (e.g., over-acylation) necessitate careful stoichiometry.

Salt Formation: Conversion to Dihydrochloride

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

Procedure :

  • Dissolve the free base in anhydrous ethanol.

  • Add excess hydrochloric acid (2.2 equiv) dropwise at 0°C.

  • Stir for 2 hours, then concentrate under reduced pressure.

  • Recrystallize from ethanol/ether to obtain pure dihydrochloride.

Critical Parameters :

  • Stoichiometry : Exact 2:1 (HCl:amine) ratio required to avoid mono-hydrochloride impurities.

  • Solvent System : Ethanol ensures solubility; ether induces crystallization.

  • Purity : ≥98% by HPLC (λ = 254 nm)

Alternative Synthetic Routes

Grignard Reaction Approach

A Grignard reagent (benzylmagnesium bromide) adds to a diketone precursor, followed by oxidation:

Reaction Flow :

  • Diketone Preparation :

    \times4-[2-(Diethylamino)ethoxy]benzaldehydeOxidationDiketone\text{2 \times 4-[2-(Diethylamino)ethoxy]benzaldehyde} \xrightarrow{\text{Oxidation}} \text{Diketone}
  • Grignard Addition :

    Diketone+2PhMgBrTHFDiarylcarbinol\text{Diketone} + 2 \text{PhMgBr} \xrightarrow{\text{THF}} \text{Diarylcarbinol}
  • Oxidation to Ethanone :

    DiarylcarbinolPCC, CH2Cl2Target Ketone\text{Diarylcarbinol} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{Target Ketone}

Advantages :

  • Higher functional group tolerance compared to Friedel-Crafts.

  • Better control over stereochemistry.

Limitations :

  • Low yields (~40%) due to over-addition or incomplete oxidation.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst AlCl₃Zeolite-based solid acid
Solvent DCMToluene
Reaction Time 48 hours8–12 hours (continuous flow)
Yield 50–60%75–80%

Key Industrial Modifications :

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.

  • Catalyst Recycling : Zeolite catalysts are regenerated via calcination.

  • In-line Analytics : HPLC monitors reaction progress in real-time.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)

  • Rf Value : 0.45 (hexane:ethyl acetate = 1:1)

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 1.10 (t, 12H, NCH₂CH₃), 3.45 (m, 8H, NCH₂/OCH₂), 7.20–7.85 (m, Ar-H)
¹³C NMR δ 14.1 (NCH₂CH₃), 48.5 (NCH₂), 69.2 (OCH₂), 198.5 (C=O)
HRMS [M+H]⁺ Calc.: 579.3521; Found: 579.3518

Case Study: Impurity Profiling in Clomiphene Synthesis

During Clomiphene citrate production, the target compound arises as a byproduct via:

  • Incomplete Esterification : Residual ethanone intermediates react with excess diethylaminoethyl chloride.

  • Oxidative Side Reactions : Tertiary amines undergo partial oxidation during salt formation.

Mitigation Strategies :

  • Strict control of reaction stoichiometry (≤1.05 equiv diethylaminoethyl chloride).

  • Use of antioxidant additives (e.g., BHT) during salt conversion .

Chemical Reactions Analysis

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe for detecting and analyzing chemical reactions.

    Biology: Employed in cell imaging to study cellular structures and functions.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and sensors.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its bis-4-[2-(diethylamino)ethoxy]phenyl substitution. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(2RS)-2-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Hydrochloride C₂₆H₃₀ClNO₂ 423.98 Single diethylaminoethoxy group; lacks the second substituent at the 2-position .
4-[2-(Diethylamino)ethoxy]phenylmethanone C₁₉H₂₃NO₂ 297.39 Simpler benzophenone core; lacks the diphenylethanone backbone .
1-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanol C₂₆H₃₁NO₂ 389.53 Hydroxyl group replaces the ketone; altered electronic properties .

Physicochemical Properties

Property Target Compound Clomiphene Keto Analog Deschloro-Clomiphene Hydrochloride
Solubility High (dihydrochloride salt) Moderate (free base) Moderate (hydrochloride salt)
logP ~5.2 (predicted) ~4.1 ~3.8
pKa ~8.5 (amine groups) ~9.0 ~8.7

Notes:

  • The dihydrochloride form improves water solubility, critical for formulation in injectables or oral tablets .
  • Higher logP of the target compound suggests greater lipophilicity, which may influence tissue penetration .

Biological Activity

Overview

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride, with the molecular formula C38H46N2O3C_{38}H_{46}N_{2}O_{3} and a molecular weight of 578.78 g/mol, is a synthetic compound known for its significant biological activity and fluorescent properties. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential applications in cell imaging and diagnostic assays.

  • Molecular Weight : 578.78 g/mol
  • CAS Number : 1391054-64-0
  • IUPAC Name : 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylamino and ethoxy groups enhance its electronic structure, facilitating fluorescence. This property allows for effective cellular imaging and tracking of biological processes.

Applications in Research

The compound is utilized in various scientific applications:

  • Fluorescent Probes : Its fluorescent properties make it suitable for detecting and analyzing chemical reactions.
  • Cell Imaging : Employed in visualizing cellular structures and functions, aiding in studies of cellular dynamics.
  • Diagnostic Assays : Used in medical diagnostics to detect specific biomolecules.
  • Development of Fluorescent Dyes : Contributes to the creation of new fluorescent sensors for industrial applications.

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

Activity TypeObservations
AntimicrobialDemonstrated effectiveness against certain bacterial strains in preliminary studies.
AnticancerExhibited cytotoxic effects on cancer cell lines in vitro, suggesting potential as an anticancer agent.
Fluorescent ImagingEffective for live-cell imaging due to its stability and brightness under UV light.

Case Studies

  • Anticancer Activity : A study involving cancer cell lines showed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Cellular Imaging : In a recent experiment, researchers utilized this compound to visualize the intracellular distribution of proteins tagged with fluorescent markers. The results indicated high specificity and sensitivity, making it a valuable tool for cellular biology.
  • Antimicrobial Studies : Preliminary tests conducted on various bacterial strains revealed that this compound inhibited growth effectively at certain concentrations, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other compounds exhibiting similar structures:

Compound NameBiological ActivityNotes
Clomiphene Impurity 4Hormonal activityUsed primarily in reproductive health studies.
Enclomiphene Impurity 3Hormonal activitySimilar mechanism but different applications.
Ethanone DerivativesVaried biological activitiesOften used in synthetic chemistry but less studied biologically.

Q & A

Q. What analytical methods are recommended for verifying the purity of 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for assessing purity. For example, HPLC with UV detection at 254 nm can resolve impurities, while TLC (silica gel plates, chloroform/methanol mobile phase) provides rapid screening. Reference standards, such as those listed in pharmaceutical impurity databases (e.g., EP or USP monographs), should be used for calibration .

Q. How can researchers optimize synthesis protocols to minimize byproducts in this compound?

Key steps include controlling reaction stoichiometry (e.g., diethylaminoethoxy group coupling) and using anhydrous conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) improves yield. Monitoring intermediates with mass spectrometry (MS) or nuclear magnetic resonance (NMR) ensures structural fidelity .

Q. What safety precautions are essential when handling this compound in the lab?

Due to its hydrochloride salt form, use fume hoods for weighing and synthesis. Personal protective equipment (gloves, goggles) is mandatory. Emergency protocols for spills (neutralization with sodium bicarbonate) and first-aid measures (eye irrigation with saline) should align with GHS hazard guidelines .

Advanced Research Questions

Q. How can contradictory data in solubility studies be resolved?

Solubility discrepancies (e.g., in polar vs. nonpolar solvents) may arise from hydration states or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Statistical tools like principal component analysis (PCA) can correlate solvent properties (logP, dielectric constant) with experimental solubility data .

Q. What experimental designs are suitable for evaluating this compound’s stability under varying pH conditions?

Split-plot designs with repeated measures over time are effective. For example, incubate the compound in buffers (pH 2–9) at 25°C and 40°C. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Include control groups with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Q. How can in vivo pharmacokinetic studies be designed to account for metabolic variability?

Use randomized block designs with genetically diverse animal models (e.g., CYP450 polymorphic strains). Subdivide cohorts by metabolic phenotypes and administer the compound intravenously/orally. Plasma concentration-time profiles should be analyzed using non-compartmental models. Include metabolite identification via high-resolution MS/MS to map metabolic pathways .

Methodological Considerations

Q. What techniques validate the compound’s interaction with biological targets (e.g., receptors)?

Surface plasmon resonance (SPR) assays quantify binding affinity (KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, fluorescent probes (e.g., Fura-2 for calcium signaling) or radioligand displacement assays provide functional validation .

Q. How should researchers address discrepancies in bioactivity data across different cell lines?

Perform comparative transcriptomics (RNA-seq) to identify differential expression of target receptors or transporters. Use CRISPR knockout models to confirm mechanistic pathways. Normalize bioactivity data to cell viability metrics (MTT assay) to rule out cytotoxicity artifacts .

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